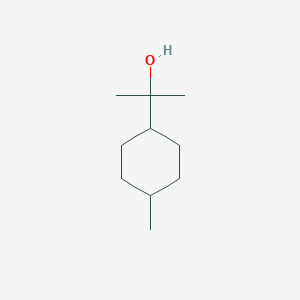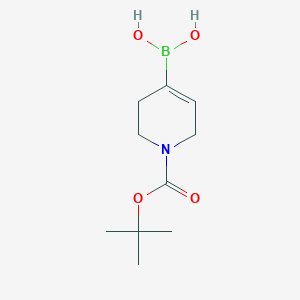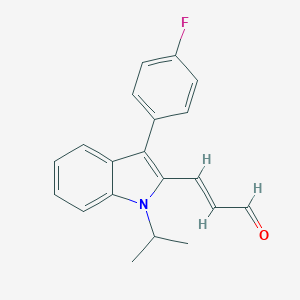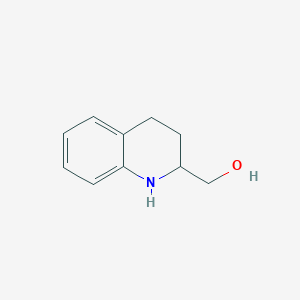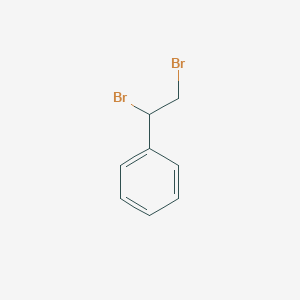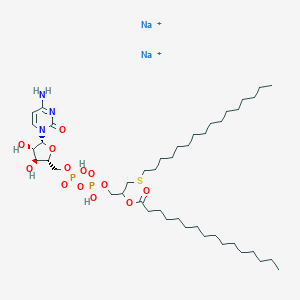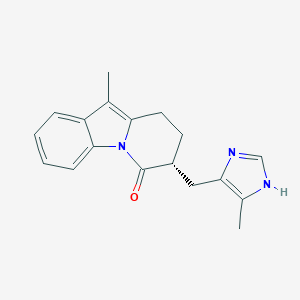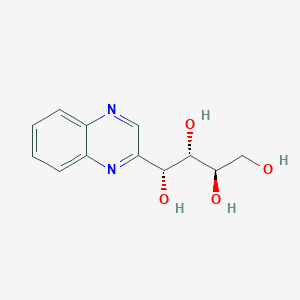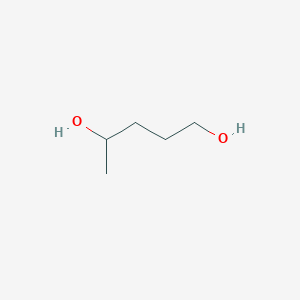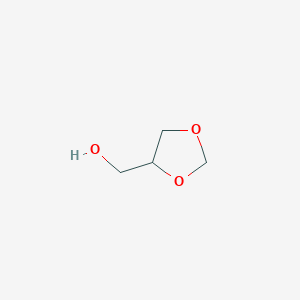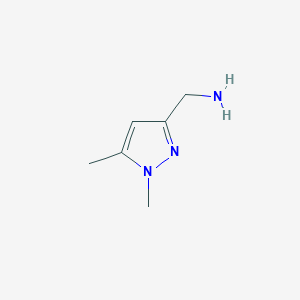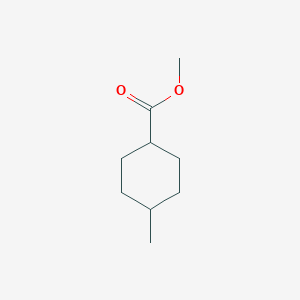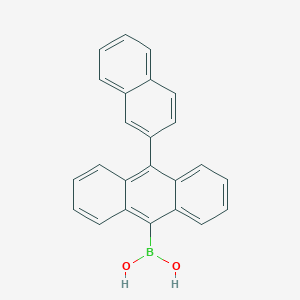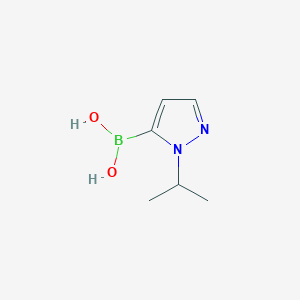
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid
Vue d'ensemble
Description
Synthesis and Structural Characterization
The synthesis of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are closely related to the compound of interest, "(1-Isopropyl-1H-pyrazol-5-yl)boronic acid", involves a two-step process starting from 1-alkyl-1H-4-bromopyrazoles. The first step is sequential lithiation followed by silylation or germylation, and the second step is lithiation followed by boronation. The presence of water can activate the Si–H bond due to the boron Lewis acid center, leading to various products depending on the starting material's structure. This synthesis pathway is characterized by 1H and 13C NMR spectroscopy and X-ray crystallography, providing insights into the molecular structure of the resulting boronic acids .
Chemical Reactions Analysis
The study of the synthesis of 1,5-disubstituted-1H-pyrazoles reveals that 5-hydroxy-1H-pyrazoles can be transformed into trifluoromethane sulfonates, which then undergo Suzuki coupling with various boronic acids. This process yields a range of products, including aryl, heteroaryl, and alkenyl boronic acids, with moderate to excellent yields. The resulting 1,5-disubstituted-1H-pyrazoles can have their ester groups further modified through selective hydrolysis or conversion to dicarboxylic acid derivatives, followed by selective mono-esterification. This demonstrates the versatility of boronic acids in chemical reactions, particularly in the context of Suzuki coupling, which is a pivotal reaction for creating carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized boronic acids are inferred from their characterization techniques. NMR spectroscopy provides information on the chemical environment of the atoms within the molecule, while X-ray crystallography offers a detailed view of the molecular structure. These techniques are essential for understanding the reactivity and stability of boronic acids, as well as their potential applications in organic synthesis and medicinal chemistry. The presence of substituents on the pyrazole ring, such as silyl or germyl groups, can significantly influence the properties of the boronic acids, including their solubility, boiling point, melting point, and reactivity in various chemical reactions .
Applications De Recherche Scientifique
-
Sensing Applications
- Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation, and Modification
-
Separation Technologies
-
Development of Therapeutics
-
Organic Chemistry Applications
-
Materials Science
Safety And Hazards
Propriétés
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOGZHKBNANKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


